molecular formula C14H12F2N2O3S B4575509 METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE

METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE

Cat. No.: B4575509
M. Wt: 326.32 g/mol
InChI Key: HLQSGHGDBACGLS-UHFFFAOYSA-N
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Description

METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE is a chemical compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a difluoromethoxyphenyl group and a pyrimidinylsulfanyl moiety

Scientific Research Applications

METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical activity.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as improved thermal stability and chemical resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with 2-mercaptopyrimidine under specific conditions to form the intermediate compound. This intermediate is then esterified with methyl bromoacetate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrimidinyl derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE involves its interaction with specific molecular targets and pathways. The difluoromethoxyphenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidinylsulfanyl moiety may also play a role in the compound’s biological activity by interacting with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

METHYL 2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE can be compared with other similar compounds, such as:

    METHYL 2-({4-[4-(TRIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE: Similar structure but with a trifluoromethoxy group, which may alter its chemical and biological properties.

    METHYL 2-({4-[4-(METHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE: Contains a methoxy group instead of a difluoromethoxy group, potentially affecting its reactivity and interactions.

    METHYL 2-({4-[4-(CHLORO)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETATE: Substitution with a chloro group, which can influence the compound’s electronic properties and reactivity.

Properties

IUPAC Name

methyl 2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-20-12(19)8-22-14-17-7-6-11(18-14)9-2-4-10(5-3-9)21-13(15)16/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQSGHGDBACGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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